1-Octanoyl-sn-glycero-3-phosphocholine

Beschreibung

Contextualization within the Lysophosphatidylcholine (B164491) (LPC) Family

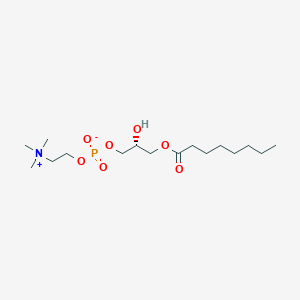

1-Octanoyl-sn-glycero-3-phosphocholine belongs to the lysophosphatidylcholine (LPC) family of lipids. LPCs are derived from phosphatidylcholines, which are a major component of cell membranes. The defining characteristic of a lysophosphatidylcholine is the presence of a single fatty acid chain attached to the glycerol (B35011) backbone, in contrast to the two fatty acid chains found in phosphatidylcholines. This structural difference arises from the hydrolysis of one of the fatty acyl groups, a reaction often catalyzed by the enzyme phospholipase A2.

The general structure of a lysophosphatidylcholine consists of a glycerol backbone, a single fatty acid, a phosphate (B84403) group, and a choline (B1196258) head group. The specific identity of the LPC is determined by the length and saturation of the fatty acid chain. In the case of this compound, the fatty acid is an eight-carbon saturated chain known as an octanoyl group. The presence of a single acyl chain gives LPCs an amphipathic nature with a larger polar head group relative to its nonpolar tail, leading to a conical shape that influences their behavior in aqueous environments and their interaction with cell membranes.

LPCs are not merely metabolic intermediates; they are recognized as important signaling molecules involved in a variety of physiological and pathological processes. nih.gov They can influence cell proliferation, differentiation, and chemotaxis. nih.gov The specific biological activities of an LPC molecule can be influenced by the nature of its fatty acid chain.

Stereochemical Considerations and sn-Configuration

The nomenclature "sn" in this compound stands for stereospecific numbering. This is a critical aspect of glycerophospholipid chemistry that denotes the specific stereoisomer of the molecule. The glycerol backbone is prochiral, meaning it can be converted from an achiral to a chiral molecule in a single step. The sn-numbering system is used to unambiguously define the configuration of substituents on the glycerol molecule.

In the sn-convention, the glycerol backbone is drawn in a Fischer projection with the hydroxyl group at the central carbon (C-2) pointing to the left. The carbons are then numbered sequentially from top to bottom as sn-1, sn-2, and sn-3. Therefore, in this compound, the octanoyl fatty acid is esterified at the sn-1 position, and the phosphocholine (B91661) head group is attached at the sn-3 position. The hydroxyl group at the sn-2 position remains free.

This stereospecificity is crucial for biological function, as enzymes involved in lipid metabolism, such as phospholipases and acyltransferases, often exhibit strict stereoselectivity. The position of the acyl chain (sn-1 versus sn-2) can significantly impact the physical properties and biological activity of the lysophosphatidylcholine. Generally, in naturally occurring phospholipids (B1166683), the sn-1 position is typically occupied by a saturated fatty acid, while the sn-2 position often contains an unsaturated fatty acid. unimi.it

Fundamental Role in Lipid Biology Research

This compound, with its defined short acyl chain, serves as a valuable tool in lipid biology research for several reasons. Its shorter chain length compared to more common LPCs (e.g., those with 16- or 18-carbon chains) imparts distinct physicochemical properties, such as a higher critical micelle concentration (CMC). The CMC is the concentration at which the lipid monomers in an aqueous solution begin to form micelles. The higher CMC of short-chain LPCs means they are more water-soluble and exist as monomers at higher concentrations, which can be advantageous in certain experimental setups.

In research, this compound is utilized in a variety of applications:

Enzyme Assays: It can be used as a substrate for enzymes that metabolize lysophosphatidylcholines, such as lysophospholipases and LPC acyltransferases. Its defined structure allows for the precise study of enzyme kinetics and specificity.

Model Membrane Studies: The incorporation of this compound into model membranes, such as liposomes or lipid bilayers, can be used to investigate the effects of lysophospholipids on membrane properties. Its conical shape can induce changes in membrane curvature and fluidity, and its presence can modulate the function of membrane-bound proteins.

Cell Signaling Research: As a member of the LPC family, which are known signaling molecules, the C8:0 version can be used to probe cellular responses to short-chain lysophospholipids. This can include investigating its interaction with specific G protein-coupled receptors (GPCRs) that are known to be activated by LPCs.

Biophysical Studies: The well-defined chemical and physical properties of this compound make it a useful standard in biophysical techniques aimed at understanding lipid behavior and interactions.

One area of research has explored the cytotoxic effects of various LPC derivatives on cancer cell lines. In a comparative study, 1-octanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC-C8:0) was tested alongside other LPCs with different fatty acid chains for its effect on the viability of the MDA-MB-231 human breast cancer cell line.

The table below presents a comparative view of the critical micelle concentrations (CMC) for various lysophosphatidylcholines, highlighting the influence of acyl chain length on this important physicochemical property.

| Lysophosphatidylcholine (Lyso PC) | Acyl Chain | Critical Micelle Concentration (CMC) |

|---|---|---|

| 8:0 Lyso PC | C8:0 | 60 mM |

| 10:0 Lyso PC | C10:0 | 6-8 mM |

| 12:0 Lyso PC | C12:0 | 0.4-0.9 mM |

| 14:0 Lyso PC | C14:0 | 0.043-0.090 mM |

| 16:0 Lyso PC | C16:0 | 4-8.3 µM |

| 18:0 Lyso PC | C18:0 | 0.4 µM |

Eigenschaften

IUPAC Name |

[(2R)-2-hydroxy-3-octanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34NO7P/c1-5-6-7-8-9-10-16(19)22-13-15(18)14-24-25(20,21)23-12-11-17(2,3)4/h15,18H,5-14H2,1-4H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPMBHRQDPDKEF-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Metabolism, and Enzymatic Regulation of 1 Octanoyl Sn Glycero 3 Phosphocholine

De Novo Synthetic Pathways of Phosphatidylcholine (PC) Precursors

The primary pathway for the de novo synthesis of phosphatidylcholine is the Kennedy pathway. metwarebio.comresearchgate.netresearchgate.net This process begins with choline (B1196258), which is phosphorylated to produce phosphocholine (B91661). This phosphocholine then reacts with cytidine-5'-triphosphate (B129977) (CTP) to form cytidine (B196190) diphosphate-choline (CDP-choline). researchgate.net In the final step, the phosphocholine group is transferred from CDP-choline to a diacylglycerol (DAG) molecule, resulting in the formation of PC. metwarebio.comresearchgate.net This entire synthesis process occurs on the cytosolic side of the endoplasmic reticulum membrane. wikipedia.org

Acylation of sn-glycero-3-phosphocholine (GPC)

An alternative route to the formation of lysophosphatidylcholines, such as 1-octanoyl-sn-glycero-3-phosphocholine, involves the direct acylation of sn-glycero-3-phosphocholine (GPC). GPC is a precursor for choline biosynthesis and an intermediate in PC metabolism. caymanchem.com While GPC is readily available from the breakdown of natural lecithins, its low solubility in organic solvents has historically limited its use in chemical synthesis. nih.gov

However, enzymatic methods have proven successful. Lysophosphatidylcholine (B164491) can be synthesized via the enzyme-catalyzed esterification of GPC with a fatty acid. researchgate.net Studies have shown that various lipases can effectively catalyze this direct esterification. For instance, research comparing five different enzymes found that lipases were more effective than phospholipases for producing LPC from GPC and conjugated linoleic acid, with the lipase (B570770) from Candida antarctica (Novozym 435) demonstrating the highest yield. researchgate.net This pathway allows for the specific incorporation of an acyl chain, such as an octanoyl group, at the sn-1 position to form the corresponding 1-acyl-LPC.

Enzymatic Formation of Lysophosphatidylcholine (LPC) from Phosphatidylcholine (PC)

The primary route for the formation of LPCs in biological systems is through the hydrolysis of phosphatidylcholine (PC). This reaction is a key part of the Lands cycle, a continuous process of deacylation and reacylation that remodels cellular membranes. nih.gove-century.us

Phospholipase A2 (PLA2) Activity and Substrate Specificity

The enzymatic hydrolysis of the fatty acid at the sn-2 position of a phospholipid is catalyzed by the Phospholipase A2 (PLA2) superfamily of enzymes. wikipedia.orgmdpi.comescholarship.org This action releases a free fatty acid and a lysophospholipid, in this case, a 1-acyl-sn-glycero-3-phosphocholine. mdpi.comwikipedia.org

PLA2 enzymes exhibit notable substrate specificity. The cytosolic GIVA PLA2, a well-studied member of the family, shows a strong preference for phospholipids (B1166683) that contain arachidonic acid at the sn-2 position. mdpi.comnih.gov However, the specificity is not absolute across all PLA2 types. Some forms of PLA2 demonstrate specificity based on the polar head group, with a higher affinity for PC compared to other phospholipids like phosphatidylserine (B164497) or phosphatidic acid. elifesciences.org The physical properties of the membrane, such as curvature and packing defects, also influence PLA2 activity, with irregularities in the lipid packing facilitating the enzyme's action. nih.gov

| PLA2 Type | Common Name | Ca2+ Requirement | Key Substrate Preference |

|---|---|---|---|

| sPLA2 | Secreted | Required | Varies by group; involved in digestion and inflammation. wikipedia.org |

| cPLA2 (Group IVA) | Cytosolic | Required for membrane translocation | Prefers sn-2 arachidonic acid. mdpi.comnih.gov |

| iPLA2 (Group VI) | Ca2+-independent | Not Required | No specific preference for sn-2 arachidonic acid. nih.gov |

| LpPLA2 | Lipoprotein-associated | Not Required | Cleaves oxidized lipids and Platelet-Activating Factor (PAF). nih.gov |

Stereospecificity of Acyl Hydrolysis at the sn-2 Position

A defining characteristic of the PLA2 enzyme superfamily is its stereospecific action. These enzymes exclusively hydrolyze the acyl bond at the sn-2 position of the glycerol (B35011) backbone in phospholipids. mdpi.comelifesciences.orgyoutube.com This specific cleavage is what generates 1-acyl-sn-glycero-3-phosphocholines, the class to which this compound belongs. In contrast, Phospholipase A1 (PLA1) enzymes specifically hydrolyze the acyl group from the sn-1 position, resulting in 2-acyl-sn-glycero-3-phosphocholines. wikipedia.org

Lysophosphatidylcholine Acyltransferase (LPCAT) Mediated Remodeling

Lysophosphatidylcholines are not merely breakdown products; they are key intermediates in the remodeling of cellular membranes via the Lands cycle. nih.gove-century.us This remodeling allows for the modification of the fatty acid composition of phospholipids, which is crucial for maintaining membrane fluidity and function. researchgate.netescholarship.org

Conversion of Lysophosphatidylcholine to Phosphatidylcholine

The conversion of LPC back to PC is catalyzed by the enzyme lysophosphatidylcholine acyltransferase (LPCAT). nih.gove-century.us This reaction involves the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to the free hydroxyl group at the sn-2 position of the LPC. e-century.us This reacylation step is a critical component of the acyl-editing process, allowing cells to achieve the appropriate fatty acid composition within their PC molecules. e-century.us

There are several isoforms of LPCAT (LPCAT1, LPCAT2, LPCAT3, and LPCAT4), each with distinct tissue distributions and substrate preferences. e-century.us For example, LPCAT1 shows a preference for saturated fatty acyl-CoAs, while LPCAT3 exhibits a preference for polyunsaturated acyl-CoAs like linoleoyl-CoA and arachidonoyl-CoA. e-century.usnih.gov This specificity allows for the targeted remodeling of membrane phospholipids, which in turn affects cellular processes ranging from lipoprotein production to inflammation. e-century.usescholarship.org The combined forward (LPCAT) and reverse (PLA2) reactions facilitate a dynamic acyl exchange between the PC and acyl-CoA pools. frontiersin.org

| Isoform | Acyl-CoA Donor Preference | Primary Function/Role | Reference |

|---|---|---|---|

| LPCAT1 | Saturated (e.g., palmitoyl-CoA) | Pulmonary surfactant synthesis, regulation of lipid droplets. | e-century.us |

| LPCAT2 | Arachidonoyl-CoA | Biosynthesis of Platelet-Activating Factor (PAF). | e-century.us |

| LPCAT3 | Polyunsaturated (e.g., linoleoyl-CoA, arachidonoyl-CoA) | PC remodeling, VLDL secretion, regulation of ER stress. | e-century.usescholarship.orgnih.gov |

| LPCAT4 | Acts on a subset of LPCs and other lysophospholipids. | Converts various lysophospholipids to phospholipids. | e-century.us |

Acyl-CoA Specificity of LPCAT Isoforms (e.g., LPCAT1, LPCAT4)

Lysophosphatidylcholine Acyltransferase (LPCAT) enzymes are central to the reacylation step of the Lands cycle, transferring an acyl group from an acyl-coenzyme A (acyl-CoA) donor to the sn-2 position of an LPC. The specificity of LPCAT isoforms for different acyl-CoAs is a critical determinant of the final fatty acid composition of cellular phospholipids.

LPCAT1: This isoform exhibits a distinct preference for saturated fatty acyl-CoAs. uniprot.org Research indicates that LPCAT1 is indispensable for the synthesis of dipalmitoylphosphatidylcholine, a key component of pulmonary surfactant, highlighting its specificity for palmitoyl-CoA (16:0). nih.gov While its activity is highest with saturated acyl-CoAs like palmitoyl-CoA, this preference suggests it is less likely to efficiently utilize short-chain acyl-CoAs such as octanoyl-CoA (8:0) for the acylation of LPCs. uniprot.orgnih.gov

LPCAT4: The substrate specificity of LPCAT4 appears to be more complex. Some studies report a clear preference for the monounsaturated oleoyl-CoA (18:1). nih.gov In contrast, other detailed enzymatic data specifically document the ability of LPCAT4 to utilize octanoyl-CoA as a substrate in the acylation of lysophospholipids. uniprot.orguniprot.orggenecards.org This reaction involves the transfer of an octanoyl group from octanoyl-CoA to a 1-acyl-lysophospholipid. uniprot.orguniprot.org This suggests that while LPCAT4 may prefer certain long-chain unsaturated acyl-CoAs, it also possesses the catalytic capacity to incorporate shorter, saturated acyl chains like octanoate (B1194180) into phospholipids.

Acyl-CoA Specificity of Selected LPCAT Isoforms

| LPCAT Isoform | Primary Acyl-CoA Specificity | Documented Activity with Octanoyl-CoA | Reference |

|---|---|---|---|

| LPCAT1 | Saturated Acyl-CoAs (e.g., Palmitoyl-CoA) | Low/Not Preferred | uniprot.orgnih.gov |

| LPCAT4 | Oleoyl-CoA (18:1) | Yes, reaction documented | nih.govuniprot.orguniprot.org |

Role in the Lands Cycle and Lipid Homeostasis

The Lands cycle is a fundamental biochemical pathway responsible for the remodeling of phospholipids. nih.gov This cycle involves the deacylation of a phospholipid, such as phosphatidylcholine, by a phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position, generating a lysophospholipid intermediate. researchgate.net This intermediate is then reacylated by an LPCAT enzyme with a different acyl-CoA. researchgate.net

This compound functions as a lysophospholipid intermediate within this crucial pathway. It can be generated from a parent phosphatidylcholine that contains an octanoyl group at the sn-1 position, following the removal of the sn-2 acyl chain. Subsequently, this compound can serve as an acceptor substrate for an LPCAT isoform, such as LPCAT4, which would esterify a new fatty acyl group at the sn-2 position to form a remodeled, mixed-acyl phosphatidylcholine.

This continuous remodeling process is vital for lipid homeostasis. It allows cells to precisely modify the fatty acid composition of their membranes, which is essential for maintaining appropriate membrane fluidity, forming signaling lipid domains, and ensuring the proper function of membrane-bound proteins. researchgate.netnih.gov The dynamic turnover of LPCs, including this compound, within the Lands cycle is therefore central to cellular adaptation and response to environmental stimuli. nih.gov

Other Metabolic Fates and Catabolic Pathways

Beyond its role in the reacylation pathway of the Lands cycle, this compound can undergo further metabolic processing, leading to its degradation or the recycling of its constituent parts.

Further Degradation to sn-Glycero-3-phosphocholine (GPC)

A primary catabolic fate for this compound is its hydrolysis by lysophospholipase enzymes. These enzymes catalyze the removal of the remaining acyl chain from the lysophospholipid. The action of a lysophospholipase on this compound results in the cleavage of the ester bond at the sn-1 position, releasing free octanoic acid and the water-soluble backbone, sn-glycero-3-phosphocholine (GPC). unimi.it GPC is a stable metabolite that can be further catabolized or utilized in other metabolic pathways.

Incorporation of Acyl Chains into Other Lipid Classes

The octanoyl acyl chain released from this compound is not merely a degradation product but can be re-utilized by the cell. Following its liberation, the free octanoic acid can be activated by an acyl-CoA synthetase enzyme, which attaches a coenzyme A molecule to form octanoyl-CoA. researchgate.net

This newly synthesized octanoyl-CoA molecule can enter the cellular acyl-CoA pool. From there, it becomes available as a substrate for various acyltransferases and can be incorporated into different lipid classes. For example, it can be used in the synthesis of triacylglycerols for energy storage or incorporated into other phospholipid species, contributing to the diversity of the cellular lipidome. This process of "acyl editing" underscores the highly integrated nature of lipid metabolism, where the components of one lipid molecule can be dynamically recycled and redistributed among other lipid classes to meet the cell's metabolic needs. nih.govnih.gov

Cellular and Subcellular Functions of 1 Octanoyl Sn Glycero 3 Phosphocholine

Membrane Interactions and Modulation

The unique molecular geometry of 1-octanoyl-sn-glycero-3-phosphocholine governs its interaction with and influence on lipid bilayers.

Integration into Biological Membranes and Model Lipid Bilayers

As an amphipathic molecule, this compound readily integrates into lipid bilayers. Its single acyl chain and relatively large phosphocholine (B91661) headgroup result in a molecular shape that can be disruptive to the planar structure of a membrane. At low concentrations, it inserts between existing phospholipid molecules. However, due to its detergent-like properties, particularly pronounced with its short acyl chain, higher concentrations can lead to the permeabilization of cell membranes and even cell lysis. sigmaaldrich.com The mechanism of membrane disruption involves the replacement of bilayer-forming phospholipids (B1166683), leading to a loss of membrane integrity. sigmaaldrich.com In laboratory settings, this property is utilized to cause demyelination in brain slices to mimic the effects of demyelinating diseases. wikipedia.org

Influence on Membrane Organization and Packing

The integration of cone-shaped LPCs into a lipid bilayer induces positive curvature strain, altering the lateral packing of neighboring lipids. This can increase membrane fluidity and permeability. The presence of LPCs can modify the physical properties of the membrane, which is thought to play a role in dynamic cellular processes such as membrane fusion and fission. In sufficient quantities, LPCs can disrupt the bilayer entirely, leading to the formation of micelles. The synthetic analog with two C8:0 fatty acids, 1,2-dioctanoyl-sn-glycero-3-PC, exhibits a critical micelle concentration (CMC) of 0.25 mM, highlighting the tendency of short-chain phospholipids to form micelles rather than stable bilayers. caymanchem.com

Intracellular Signaling Mechanisms

Beyond its structural role, this compound and related LPCs are bioactive lipids that participate in and modulate intracellular signaling cascades.

Role as a Signaling Lipid or Precursor for Bioactive Mediators

LPCs are generated from membrane phosphatidylcholines through the action of the enzyme phospholipase A2 (PLA2). wikipedia.orgnih.gov This enzymatic production is a key step in generating signaling molecules. LPC itself is considered a bioactive lipid mediator implicated in inflammatory processes and atherosclerosis. nih.govnih.gov It can be released by apoptotic cells as a "find-me" signal to attract phagocytes. wikipedia.org

Crucially, LPC serves as a direct precursor for another potent signaling lipid, lysophosphatidic acid (LPA). nih.gov The enzyme autotaxin converts LPC to LPA, which then signals through a family of G protein-coupled receptors (GPCRs) to elicit a wide range of cellular responses. nih.govmdpi.com This enzymatic cascade is a critical pathway in generating pain signals in certain pathological states. mdpi.com

| Precursor Lipid | Enzyme | Bioactive Product | Primary Function |

| Phosphatidylcholine | Phospholipase A2 (PLA2) | Lysophosphatidylcholine (B164491) (LPC) | Inflammatory mediator, phagocyte recruitment, precursor for LPA |

| Lysophosphatidylcholine (LPC) | Autotaxin (ATX) | Lysophosphatidic Acid (LPA) | Activates GPCRs, involved in cell proliferation, pain signaling |

Modulation of Protein Kinase Activity and Signal Transduction (contextual to related diacylglycerols/phospholipids)

While diacylglycerols (DAGs) are the canonical activators of Protein Kinase C (PKC), evidence shows that LPCs can also modulate protein kinase signaling pathways. Low concentrations of LPC have been found to activate PKC independently of the traditional receptor-mediated pathways that generate DAG. nih.gov In cardiac myocytes, the effects of intracellular LPC on the cardiac Na+ current are mediated by a pathway involving both PKC-dependent and tyrosine kinase-dependent phosphorylation. nih.gov

Further research has demonstrated that LPCs can potently induce the activity of activator protein-1 (AP-1), a key transcription factor, by activating the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase family. nih.gov This activation occurs independently of PKC or the well-known ERK1 and ERK2 kinases, indicating that LPCs can trigger specific signaling cascades. nih.gov In the context of chondrogenesis (cartilage development), LPC treatment was found to enhance the process by modulating the expression of PKC isoforms. tandfonline.com

| Kinase Pathway | Effect of LPC | Experimental Context |

| Protein Kinase C (PKC) | Activation/Modulation | Cardiac myocyte ion channel regulation nih.gov, Chondrogenesis tandfonline.com |

| Tyrosine Kinases | Activation | Cardiac myocyte ion channel regulation nih.gov |

| c-Jun N-terminal Kinase (JNK) | Activation | Induction of AP-1 transcription factor activity nih.gov |

Involvement in Phospholipase D (PLD) Signaling (contextual to related compounds)

This compound belongs to the lysophosphatidylcholine (LPC) class of lipids. While direct studies on this specific molecule are limited, research on LPCs provides a contextual understanding of its potential role in Phospholipase D (PLD) signaling. The PLD signaling pathway is a crucial cellular process where the enzyme PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline (B1196258). nih.govcusabio.com PA acts as a critical second messenger, influencing a multitude of cellular functions including protein trafficking, cytoskeletal organization, and cell proliferation. cusabio.comnih.govgenome.jp

LPCs have been shown to stimulate PLD activity. For instance, in human coronary artery endothelial cells, LPC markedly stimulated PLD activity in a concentration-dependent manner. nih.gov This stimulation is thought to occur through a mechanism dependent on Protein Kinase C (PKC), a known activator of PLD. nih.govnih.gov The activation of PLD by LPCs represents a significant signaling mechanism by which these lipids can mediate cellular effects. nih.gov Given that this compound is an LPC, it is plausible that it participates in this signaling cascade, contributing to the generation of PA and the subsequent downstream cellular responses. Another related enzyme, lysophospholipase D, can hydrolyze LPCs to generate lysophosphatidic acid (LPA), another potent signaling molecule. nih.gov

| Key Finding | Organism/Cell Model | Implication for this compound | Reference(s) |

| Lysophosphatidylcholine (LPC) stimulates PLD activity. | Human Coronary Artery Endothelial Cells | As an LPC, it may activate the PLD pathway. | nih.gov |

| LPC-stimulated PLD activity is dependent on Protein Kinase C (PKC). | Human Endothelial Cells | Its signaling activity may be mediated through PKC. | nih.gov |

| PLD hydrolyzes phosphatidylcholine to generate the second messenger phosphatidic acid (PA). | Mammalian Cells | Could contribute to the pool of PA, influencing cell functions like proliferation and trafficking. | nih.govcusabio.com |

| Lysophospholipase D can hydrolyze LPC to produce lysophosphatidic acid (LPA). | General | May serve as a substrate for the production of the signaling lipid LPA. | nih.gov |

Involvement in Specific Cellular Processes (In Vitro Studies)

Regulation of Cell Proliferation and Viability

The impact of glycerophosphocholine compounds on cell proliferation and viability is complex. While high concentrations of glycerol (B35011), a backbone component of the molecule, have been shown to inhibit the proliferation of various cell lines, including BHK, CHO, and MCF-7 cells, in a dose-dependent manner, other related phospholipids can support cell growth. nih.gov For example, nanoparticles coated with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), a similar phospholipid, exhibited low cytotoxicity and high cell viability in PC-12 cells, and in some cases, promoted cell growth and proliferation. nih.govresearchgate.net

These findings suggest that the effect of this compound on cell proliferation could be context-dependent, influenced by its concentration and the specific cell type. Its role as a component of cellular membranes is fundamental to maintaining cellular integrity and viability. nih.gov

| Research Finding | Compound | Cell Line | Effect | Reference(s) |

| Inhibition of cell proliferation at high concentrations. | Glycerol | BHK, CHO, HBL, MCF-7, human glioma | Dose-dependent decrease in proliferation. | nih.gov |

| High biocompatibility and cell viability. | DMPC-coated nanoparticles | PC-12 | Cell viabilities were more than 90%. | nih.govresearchgate.net |

| Promotion of cell growth. | DMPC/PVP-modified nanoparticles | PC-12 | Significantly promoted cell growth and proliferation. | nih.gov |

Modulation of Cellular Apoptosis and Autophagy Pathways

Apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) are interconnected pathways crucial for cellular homeostasis. nih.govscienceopen.com Lysophosphatidylcholines are known to play a role in apoptosis. Specifically, LPC is recognized as a "find-me" signal released by apoptotic cells to attract phagocytes for their clearance. wikipedia.org

The interplay between autophagy and apoptosis is intricate, with shared regulatory molecules. plos.org For instance, the protein Beclin 1 is a key player in initiating autophagy, but it can be cleaved by caspases (enzymes central to apoptosis), which inhibits autophagy and can promote the apoptotic process. plos.orgresearchgate.net Conversely, autophagy can act as a survival mechanism that prevents cells from undergoing apoptosis under certain stress conditions. scienceopen.complos.org While direct studies linking this compound to the modulation of both pathways are not available, its identity as an LPC implicates it in the broader signaling network that governs these critical cell fate decisions.

| Cellular Process | Role of Related Compounds/Pathways | Potential Implication for this compound | Reference(s) |

| Apoptosis | LPCs act as "find-me" signals released by apoptotic cells. | May function as an extracellular signal to recruit phagocytes to dying cells. | wikipedia.org |

| Autophagy | Beclin 1, a key autophagy protein, is inhibited by apoptotic caspases. | Its cellular environment and signaling could be influenced by the crosstalk between autophagy and apoptosis. | plos.orgresearchgate.net |

| Crosstalk | Autophagy and apoptosis can be coincident or antagonistic, depending on the context. | May be involved in the delicate balance that determines cell survival or death under stress. | scienceopen.com |

Role in Cellular Trafficking Mechanisms

As a glycerophospholipid, this compound is structurally integral to cellular membranes. nih.gov Glycerophospholipids are the primary components of these membranes and are fundamentally involved in processes like vesicle trafficking, which is essential for transporting molecules within and between cells. nih.gov

In vitro studies using liposomes constructed from phospholipids demonstrate how these molecules are trafficked within the cell. Following uptake, often via endocytosis, liposomal components can be transported to various organelles like the endoplasmic reticulum and Golgi apparatus. nih.gov Research on nanoparticles coated with the related compound DMPC showed that this phospholipid modification facilitated easier entry into cells and promoted transport, likely due to the structural similarity with cellular membranes. nih.govrsc.org This suggests that this compound, as a component of cellular membranes, participates in the dynamic processes of membrane remodeling, endocytosis, and the formation and movement of vesicles.

| Mechanism | Role of Related Phospholipids | Implied Function of this compound | Reference(s) |

| Membrane Structure | Glycerophospholipids are the main lipid components of cellular membranes. | Serves as a fundamental building block of cell and organelle membranes. | nih.gov |

| Vesicle Trafficking | Phospholipids are essential for the formation and function of transport vesicles. | Participates in the budding, transport, and fusion of vesicles for intracellular transport. | nih.gov |

| Cellular Uptake | DMPC coating on nanoparticles enhances their entry into cells. | May facilitate the interaction and fusion of lipid-based carriers with cell membranes. | nih.govrsc.org |

| Intracellular Fate | Liposomal phospholipids (e.g., DOPC) are trafficked to the ER and Golgi after endocytosis. | Likely follows intracellular lipid trafficking pathways for metabolism or integration into organelle membranes. | nih.gov |

Physiological Contributions and Pathophysiological Implications of 1 Octanoyl Sn Glycero 3 Phosphocholine in Vivo and Ex Vivo Research Perspectives

Presence and Distribution in Mammalian Tissues

1-Octanoyl-sn-glycero-3-phosphocholine belongs to the class of lysophosphatidylcholines (LPCs), which are important signaling molecules and components of mammalian cell membranes and plasma. LPCs are glycerophospholipids characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) head group, and a single fatty acyl chain. They are primarily formed by the enzymatic action of phospholipase A2 (PLA2) on phosphatidylcholine (PC), which removes one of the two fatty acid chains.

Research has shown that the levels and types of LPCs can vary between tissues and are altered in response to physiological conditions like diet. For instance, studies in mice have measured LPC levels in the liver, skeletal muscle, and adipose tissue, demonstrating tissue-specific LPC profiles that change in response to high-fat diets. researchgate.net Furthermore, LPCs are known to be present in brain tissue, where they are involved in processes such as myelination and can contribute to neuroinflammation and demyelination in pathological states. nih.gov They are also found in human skin, where levels of certain LPCs increase significantly after tissue injury, such as a burn. nih.gov The rapid turnover of LPCs is managed by two main enzymes: lysophosphatidylcholine (B164491) acyltransferase (LPCAT), which re-acylates LPC to form PC in what is known as the Lands cycle, and autotaxin, which hydrolyzes LPC to generate lysophosphatidic acid. nih.gov This tight regulation prevents the accumulation of LPCs and controls their signaling functions. frontiersin.org

Immunomodulatory Roles and Inflammatory Responses (general LPC context)

Lysophosphatidylcholines are recognized as significant lipid mediators with a complex, dual role in immunity and inflammation. researchgate.net They can exert both pro-inflammatory and anti-inflammatory effects, depending on the context, the specific LPC species, and the target cell type. This "Janus-faced" character makes LPCs critical modulators of the immune system. frontiersin.org

Pro-Inflammatory Effects: LPCs are major components of oxidized low-density lipoprotein (ox-LDL), a key factor in the development of atherosclerosis, which is fundamentally an inflammatory disease. researchgate.net In the vascular system, LPCs can induce endothelial activation, leading to the expression of adhesion molecules and inflammatory chemokines. nih.gov This promotes the recruitment and infiltration of immune cells like monocytes and T-lymphocytes into the arterial wall, a critical step in the formation of atherosclerotic plaques. LPC can activate various immune cells, including macrophages, neuronal cells, and endothelial cells, to produce inflammatory cytokines. nih.gov This activation can be mediated through various receptors, including G protein-coupled receptors (GPCRs) like G2A and Toll-like receptors (TLRs). researchgate.net

Anti-Inflammatory and Regulatory Effects: Conversely, there is growing evidence for the anti-inflammatory properties of LPCs. Some studies have shown that plasma LPC levels have an inverse relationship with cardiovascular diseases. nih.gov LPCs may aid in immunosuppression by promoting the activation of T regulatory cells. frontiersin.org This suggests that LPCs could act as endogenous homeostatic factors that potentiate specific T-cell responses as needed, either amplifying them in the early stages of inflammation or dampening them to resolve inflammation. frontiersin.org Furthermore, LPCs have been reported to possess potent anti-aggregatory effects on platelets, which can help to limit vascular inflammation and thrombosis. frontiersin.org

The specific function of an LPC molecule is thought to be influenced by the length and saturation of its fatty acyl chain. frontiersin.org This structural variation likely dictates receptor binding affinity and downstream signaling, explaining the diverse and sometimes contradictory roles reported for this lipid class.

| Immunomodulatory Role | Key Mechanisms and Cellular Effects | Associated Conditions |

|---|---|---|

| Pro-Inflammatory | Induces expression of inflammatory cytokines and chemokines in endothelial cells and macrophages. nih.gov Promotes monocyte and T-cell recruitment. nih.gov Activates inflammatory responses via TLR and GPCR signaling. researchgate.netnih.gov Polarizes macrophages toward the M1 (pro-inflammatory) phenotype. nih.gov | Atherosclerosis researchgate.net, Neurodegenerative Disorders nih.gov, Sepsis, Tissue Injury nih.gov |

| Anti-Inflammatory/Regulatory | May promote immunosuppression through T regulatory cell activation. frontiersin.org Exhibits anti-aggregatory effects on platelets. frontiersin.org Certain LPC species are inversely correlated with cardiovascular disease risk. nih.gov | Resolution of Inflammation, Vascular Homeostasis |

Contribution to Specific Biological Systems (e.g., Pulmonary Surfactant Homeostasis as a precursor/intermediate)

Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs. Its primary function is to reduce surface tension at the air-liquid interface, which prevents alveolar collapse at the end of expiration and reduces the work of breathing. The composition of surfactant is approximately 90% lipids and 10% proteins. Phosphatidylcholine (PC) is the most abundant phospholipid, accounting for about 85% of the surfactant's lipid content. Of this, dipalmitoylphosphatidylcholine (DPPC), a saturated PC, is the principal surface-active component.

Lysophosphatidylcholines, including species like this compound, are present in pulmonary surfactant, albeit in relatively low amounts. researchgate.net Their significance lies not as a primary surface-active agent but as a crucial intermediate in the metabolic pathways that maintain surfactant homeostasis. Specifically, LPCs are key substrates in the "remodeling pathway" for the synthesis of DPPC.

In alveolar type II cells, the primary producers of surfactant, DPPC can be synthesized de novo or through a remodeling process. In the remodeling pathway, a newly synthesized PC molecule with an unsaturated fatty acid at the sn-2 position undergoes hydrolysis by phospholipase A2. This reaction removes the unsaturated fatty acid, generating a lysophosphatidylcholine intermediate, such as 1-palmitoyl-sn-glycero-3-phosphocholine (B122882). This LPC intermediate is then rapidly re-acylated by lysophosphatidylcholine acyltransferase 1 (LPCAT1) with a palmitoyl (B13399708) group, yielding the final, surface-active DPPC molecule. This pathway is essential for achieving the high concentration of saturated DPPC required for proper surfactant function.

While LPCs are vital for this synthesis, an abnormal accumulation can be detrimental. High concentrations of LPCs can inhibit the surface tension-lowering ability of pulmonary surfactant, potentially contributing to the pathophysiology of respiratory distress syndromes. Therefore, the tightly regulated balance between LPC generation and its reacylation into PC is critical for maintaining pulmonary surfactant homeostasis and normal respiratory function.

| Component | Approximate Percentage of Total Lipids | Primary Role in Surfactant Homeostasis |

|---|---|---|

| Dipalmitoylphosphatidylcholine (DPPC) | ~50-60% | Main surface-active component; reduces surface tension. |

| Unsaturated Phosphatidylcholines | ~25-35% | Fluidize the lipid monolayer and aid in surfactant spreading. |

| Phosphatidylglycerol (PG) | ~5-10% | Aids in surfactant function and spreading. |

| Cholesterol and other Neutral Lipids | ~5-10% | Regulate membrane fluidity. |

| Lysophosphatidylcholine (LPC) | Low amounts | Precursor/intermediate in the remodeling pathway for DPPC synthesis. |

Advanced Methodologies for the Analysis of 1 Octanoyl Sn Glycero 3 Phosphocholine

Extraction and Purification Techniques from Biological Samples

The initial and critical step in the analysis of 1-Octanoyl-sn-glycero-3-phosphocholine from biological sources is its efficient extraction and separation from a complex mixture of lipids and other macromolecules. The choice of method depends on the sample matrix, such as plasma, tissues, or cells.

A widely adopted procedure for lipid extraction is a modified Bligh-Dyer or Folch method, which utilizes a biphasic solvent system of chloroform, methanol, and water. This technique effectively partitions lipids, including lysophosphatidylcholines, into the organic phase, separating them from proteins and other hydrophilic molecules.

For more specific purification, solid-phase extraction (SPE) is frequently employed. SPE cartridges with different stationary phases (e.g., normal-phase, reversed-phase, or ion-exchange) can isolate lipid classes based on their polarity. For instance, a normal-phase SPE column can separate neutral lipids, free fatty acids, and phospholipids (B1166683) into distinct fractions.

In specialized research contexts, such as isolating enzymes that interact with lysophosphatidylcholines, purification might involve techniques like gel filtration chromatography. For example, an acyltransferase that utilizes 1-acyl-sn-glycero-3-phosphocholine as a substrate was partially purified using an Ultrogel AcA 34 column after initial extraction steps. nih.gov While not a direct purification of the lipid itself, it demonstrates the chromatographic techniques used in its biochemical context. Another approach involves sequential recrystallization from solvents like ethyl acetate (B1210297) and acetone, which has been used to achieve high purity for similar phosphatidylcholines. semanticscholar.org

Chromatographic Separations

Chromatography is indispensable for resolving this compound from other structurally similar lipid species, including its isomers, prior to mass spectrometric analysis. High-performance liquid chromatography (HPLC) is the cornerstone of this separation.

Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are utilized for the analysis of lysophosphatidylcholines.

Reversed-Phase HPLC (RP-HPLC): This technique separates lipids based on their hydrophobicity. For this compound, a C8 or C18 stationary phase is typically effective. The octanoyl (C8) acyl chain provides sufficient hydrophobicity for retention and separation from other lysophospholipids with different chain lengths and degrees of saturation. Gradient elution with a mobile phase system, often consisting of water with a modifier like formic acid or ammonium (B1175870) acetate and an organic solvent like acetonitrile (B52724) or methanol, is used to achieve optimal separation. mdpi.comunibe.ch

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly advantageous for separating lipid classes based on the polarity of their headgroups. sigmaaldrich.com This method uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It can effectively separate lysophosphatidylcholines from other phospholipid classes like phosphatidylethanolamines (PE) and phosphatidylserines (PS). sigmaaldrich.comavantiresearch.com

Detection in standalone HPLC systems can be achieved with detectors like the Evaporative Light Scattering Detector (ELSD), which is a universal detector for non-volatile analytes. mdpi.com However, HPLC is most powerfully employed when coupled with mass spectrometry.

The coupling of HPLC with electrospray ionization-mass spectrometry (LC-ESI-MS) is the premier technique for the sensitive and specific analysis of this compound. ESI is a soft ionization technique that generates intact molecular ions, which is ideal for lipid analysis.

The analysis is typically performed in positive ion mode, where this compound is detected as a protonated molecule [M+H]+. The specific chromatographic conditions, including column type and mobile phase composition, are critical for success. For instance, a C8 column with a mobile phase of acetonitrile-isopropanol containing 0.1% formic acid has been successfully used for related compounds. mdpi.com A phenyl-hexyl column with a gradient of methanol/acetone and 2 mM ammonium acetate has also been reported for separating various phospholipid species. unibe.ch

| Parameter | Reversed-Phase Method | Reversed-Phase Method (Alternative) |

|---|---|---|

| Column | C8 mdpi.com | Zorbax Eclipse Plus C18 massbank.eu |

| Mobile Phase A | Water with 0.1% Formic Acid massbank.eu | Acetonitrile/Isopropanol (70:30, v/v) with 0.1% Formic Acid mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid massbank.eu | N/A (Isocratic) |

| Flow Rate | 0.3 mL/min massbank.eu | Not Specified |

| Detection Mode | Positive ESI-MS mdpi.commassbank.eu | Positive ESI-MS mdpi.com |

Mass Spectrometry (MS)-Based Characterization

Mass spectrometry is the definitive tool for both the structural confirmation and quantification of this compound.

Tandem mass spectrometry (MS/MS or MS2) is essential for the unambiguous identification of this compound. nih.gov In an MS/MS experiment, the precursor ion (the [M+H]+ ion of the target molecule) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint.

For lysophosphatidylcholines like this compound, the most characteristic fragmentation in positive ion mode is the neutral loss of the phosphocholine (B91661) headgroup or the generation of a phosphocholine fragment ion. Key fragments include:

A product ion at m/z 184.07: This is the most diagnostic fragment, corresponding to the phosphocholine headgroup [C5H14NO4P]+. Its presence is a strong indicator of a phosphatidylcholine lipid.

A neutral loss of 183.06 Da: This corresponds to the loss of the entire phosphocholine headgroup from the precursor ion.

A neutral loss of 59.07 Da: This represents the loss of a trimethylamine (B31210) group [N(CH3)3] from the precursor ion.

The presence of the octanoyl acyl chain can also be confirmed through specific fragment ions, although the headgroup fragment is typically dominant. Advanced MS techniques can even distinguish between sn-1 and sn-2 positional isomers of lysophospholipids, as the fragmentation efficiencies of the acyl chains can differ depending on their position on the glycerol (B35011) backbone. researchgate.net

| Fragment Type | Mass-to-Charge Ratio (m/z) or Neutral Loss (Da) | Structural Origin |

|---|---|---|

| Product Ion | 184.07 | Phosphocholine headgroup |

| Neutral Loss | 183.06 | Loss of phosphocholine headgroup |

| Neutral Loss | 59.07 | Loss of trimethylamine |

For quantitative studies, targeted analysis using LC-MS/MS is the method of choice. This approach, often utilizing a triple quadrupole mass spectrometer, offers high sensitivity and specificity. sigmaaldrich.com The technique operates in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect a specific transition from a precursor ion to a product ion (e.g., the transition from the [M+H]+ of this compound to the m/z 184.07 fragment).

Accurate quantification relies on the use of stable isotope-labeled internal standards. sigmaaldrich.com An ideal internal standard would be this compound labeled with deuterium (B1214612) (D) or carbon-13 (13C). This standard is added to the sample at the beginning of the extraction process and co-elutes with the endogenous analyte but is distinguished by its higher mass. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, a precise and accurate concentration can be determined, correcting for any sample loss during preparation or variations in ionization efficiency.

This quantitative approach allows for the inclusion of this compound in large-scale lipidomic profiling studies, enabling researchers to measure its absolute or relative abundance across different biological states and uncover its potential role as a biomarker. mdpi.comsigmaaldrich.com The dynamic range of modern mass spectrometers allows for the measurement of both high and low concentration lipid species within a single analysis. avantiresearch.com

Stable Isotope Labeling Strategies for Metabolic Flux Studies

Stable isotope labeling is a powerful technique for mapping the complex biochemical pathways that constitute an organism's metabolic network. nih.gov In metabolic flux analysis (MFA), stable isotopes, which are non-radioactive variants of atoms with different atomic masses, are used as tracers to follow metabolites through various conversions. nih.govcrick.ac.uk This methodology provides quantitative insights into the rates (fluxes) of metabolic reactions, offering a dynamic view of cellular metabolism that static measurements of metabolite concentrations cannot provide. creative-proteomics.com

To study the metabolic fate of this compound, a stable isotope labeling experiment would be designed to trace the incorporation of labeled atoms into this specific lysophospholipid and its subsequent downstream products. The choice of the isotopic tracer is critical and depends on the specific metabolic pathway under investigation. nih.gov For this compound, several labeling strategies could be employed:

¹³C-labeled Octanoic Acid: By providing cells with octanoic acid where one or more carbon atoms are replaced with the ¹³C isotope, researchers can trace the synthesis of the octanoyl chain and its incorporation onto the glycerol backbone.

¹³C-labeled Glycerol: Using glycerol labeled with ¹³C allows for the tracking of the glycerol backbone of the phospholipid.

¹⁵N-labeled Choline (B1196258): To investigate the headgroup metabolism, ¹⁵N-labeled choline can be supplied, tracing its path into the phosphocholine moiety. nih.gov

Once the labeled substrate is introduced into the biological system (e.g., cell culture), it is metabolized alongside its unlabeled counterpart. nih.gov Over time, samples are collected, and the lipids are extracted. Using advanced analytical techniques like high-resolution tandem mass spectrometry, the isotopic enrichment in this compound and other related metabolites can be precisely quantified. nih.gov The mass isotopomer distribution—the relative abundance of molecules with different numbers of isotopic labels—is then used in computational models to calculate the fluxes through the relevant biosynthetic and catabolic pathways. nih.gov This approach can reveal the relative contributions of different pathways to the synthesis of the lipid, its turnover rate, and its role as a precursor for other molecules. nih.gov

Table 1: Potential Stable Isotope Tracers for MFA of this compound

| Tracer Compound | Isotope | Metabolic Moiety Traced | Primary Analytical Technique |

|---|---|---|---|

| Octanoic Acid | ¹³C | Acyl Chain | Mass Spectrometry |

| Glycerol | ¹³C | Glycerol Backbone | Mass Spectrometry |

| Choline | ¹⁵N | Phosphocholine Headgroup | Mass Spectrometry |

Spectroscopic Techniques for Membrane Biophysical Studies

Spectroscopic techniques are indispensable for investigating the biophysical properties of lipid membranes and understanding how the inclusion of specific lipids like this compound affects membrane structure and dynamics. These methods provide molecular-level information on lipid packing, membrane fluidity, and protein-lipid interactions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a particularly powerful tool for studying lipid bilayers. nih.gov By selectively labeling this compound with isotopes such as ²H, ¹³C, or ³¹P, NMR can provide detailed information on:

Lipid Conformation and Dynamics: ¹³C and ¹H NMR can reveal the structure and mobility of the lipid's carbon skeleton and proton-containing groups. numberanalytics.com

Membrane Phase: ³¹P NMR is sensitive to the phase of the lipid assembly (e.g., lamellar, hexagonal, micellar), which is crucial as lysophospholipids like this compound can alter membrane curvature. nih.gov

Protein-Lipid Interactions: NMR can detect changes in the lipid's dynamics upon interaction with membrane proteins, providing insights into binding sites. vanderwellab.orgnumberanalytics.com

Fluorescence Spectroscopy: This highly sensitive technique utilizes fluorescent probes (fluorophores) to study membrane properties. nih.gov A fluorescent analog of this compound could be synthesized, or an external probe that reports on the membrane environment could be used. Key fluorescence methods include:

Fluorescence Correlation Spectroscopy (FCS): FCS measures fluctuations in fluorescence intensity to determine the diffusion coefficients of lipids, revealing how this compound affects membrane fluidity and the formation of lipid domains. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM): The fluorescence lifetime of a probe is sensitive to its local environment. FLIM can map spatial variations in membrane properties, such as viscosity, which may be altered by the presence of the lysophospholipid. nih.gov

Förster Resonance Energy Transfer (FRET): FRET can measure distances on the nanometer scale, making it suitable for studying the proximity and interaction between this compound and other membrane components, including proteins and other lipids.

These spectroscopic approaches allow researchers to build a detailed picture of how the unique conical shape of this compound integrates into a lipid bilayer, perturbs the packing of neighboring lipids, and influences the function of membrane-associated proteins.

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques provide atomic-level insights into the behavior of lipids and their interactions with proteins, complementing experimental data from spectroscopic and biochemical assays. illinois.edu

Binding Studies with Enzymes (e.g., PLA2)

Phospholipase A2 (PLA2) is a family of enzymes that hydrolyze the sn-2 ester bond of glycerophospholipids. uiuc.edu Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to investigate the interaction between PLA2 and its substrates, such as this compound (which is a product of PLA2 action on a diacyl phospholipid, but can also interact with the enzyme).

Molecular Docking: This method predicts the preferred orientation of a ligand (the lipid) when bound to a receptor (the enzyme) to form a stable complex. For this compound, docking studies could predict how it fits into the active site or allosteric sites of PLA2. The simulation scores the binding poses based on factors like electrostatic and van der Waals interactions, identifying key amino acid residues that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the binding process. nih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements over time. For the PLA2-lipid system, MD can:

Reveal the conformational changes in the enzyme upon lipid binding. escholarship.org

Simulate the process of a single phospholipid molecule being extracted from the membrane surface and entering the enzyme's hydrophobic channel. uiuc.eduescholarship.org

Identify the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for substrate recognition and catalysis. escholarship.org

For example, simulations have shown that specific tryptophan residues can be critical for anchoring the enzyme to the membrane interface and for substrate binding. escholarship.org

Prediction of Protein-Lipid Interactions

Beyond specific enzymes, computational methods are crucial for predicting the broader landscape of interactions between lipids like this compound and various membrane proteins. illinois.edu The fluid and complex nature of cell membranes makes these interactions challenging to study experimentally. illinois.edu

Coarse-Grained (CG) and All-Atom (AA) MD Simulations: Large-scale membrane simulations are often performed using a CG model, where groups of atoms are represented as single beads. This simplification allows for longer simulation times and larger system sizes, enabling the observation of lipid self-assembly and the spontaneous interaction of proteins with specific lipids. Once regions of interest are identified, they can be converted back to an all-atom representation for more detailed analysis.

These simulations can predict:

Lipid Binding Sites: By running simulations of a protein embedded in a mixed-lipid bilayer, researchers can observe where this compound molecules preferentially accumulate on the protein surface.

Binding Affinity: Advanced techniques like umbrella sampling or free energy perturbation can be used to calculate the binding free energy (ΔG) of the lipid to the protein, providing a quantitative measure of the interaction strength.

Allosteric Regulation: Simulations can show how the binding of this compound to a site distal from the protein's active site can induce conformational changes that modulate the protein's function. escholarship.org

These computational approaches are essential for generating hypotheses about the functional roles of specific protein-lipid interactions that can then be tested experimentally. nih.gov

Table 2: Summary of Computational Approaches

| Methodology | Application to this compound | Key Insights |

|---|---|---|

| Molecular Docking | Predicting binding pose in PLA2 active site | Identification of key interacting residues, initial binding hypothesis |

| All-Atom MD Simulation | Simulating the dynamics of the enzyme-lipid complex | Binding stability, conformational changes, water molecule roles |

| Coarse-Grained MD Simulation | Observing interactions with membrane proteins in a large bilayer | Spontaneous binding events, lipid clustering, membrane deformation |

Research Models and Experimental Systems Utilizing 1 Octanoyl Sn Glycero 3 Phosphocholine

In Vitro Cellular Models for Functional Assays

1-Octanoyl-sn-glycero-3-phosphocholine and other lysophosphatidylcholines (LPCs) are utilized in various in vitro cellular models to investigate their effects on cellular functions. These models are crucial for understanding the biological activities of these lipids.

Lysophosphatidylcholines, as a class of lipids, have been shown to modulate the activity of immune cells. For instance, studies have demonstrated that specific LPCs, such as C16:0-LPC and C18:0-LPC, can act as adjuvants, promoting the maturation of human dendritic cells (DCs) in vitro. nih.gov This was evidenced by the upregulation of maturation markers like CD86, HLA-DR, and CD40 on monocyte-derived DCs. nih.gov Furthermore, these LPCs induced the secretion of various chemokines, suggesting their role in orchestrating immune responses. nih.gov

In the context of vascular biology, lysophosphatidylcholine (B164491) has been identified as a critical component in phospholipase A2-modified low-density lipoprotein (LDL) that triggers the secretion of angiopoietin 2 from human coronary artery endothelial cells (HCAECs). This process is significant in vascular inflammation and atherosclerosis.

Another area of investigation involves the modulation of natural killer (NK) cell activity. Research has shown that lysophosphatidylcholine produced by the action of phospholipase A2 can stimulate the NK activity of human peripheral blood lymphocytes. nih.gov This effect is linked to the activation of protein kinase C (PKC), highlighting a signaling pathway through which LPCs can influence cellular cytotoxicity. nih.gov

The following table summarizes the in vitro cellular models and functional assays involving lysophosphatidylcholines.

Table 1: In Vitro Cellular Models and Functional Assays for Lysophosphatidylcholines

| Cell Model | Lysophosphatidylcholine Species | Functional Assay | Key Findings |

|---|---|---|---|

| Human Monocyte-Derived Dendritic Cells | C16:0-LPC, C18:0-LPC | Phenotypic analysis (CD86, HLA-DR, CD40 expression), Chemokine secretion analysis | Upregulation of maturation markers and induction of chemokine release, suggesting adjuvant properties. nih.gov |

| Human Coronary Artery Endothelial Cells (HCAECs) | LPC in PLA2-modified LDL | Angiopoietin 2 secretion | LPC triggers the exocytosis of Weibel-Palade bodies, leading to Ang2 release. |

Artificial Membrane Systems and Liposome Formulations for Biophysical Studies

This compound, with its single acyl chain, possesses detergent-like properties that make it a valuable tool in the creation and study of artificial membrane systems and liposomes. Its amphipathic nature allows it to integrate into lipid bilayers, influencing their physical properties.

The incorporation of lysophosphatidylcholines into liposomes can significantly alter the characteristics of these vesicles. For example, the presence of LPCs can affect the size, stability, and release characteristics of liposomes. A study developing astaxanthin-loaded liposomes found that formulations containing lysophosphatidylcholine resulted in smaller particle sizes and significantly higher release of the encapsulated compound compared to liposomes made only with phosphatidylcholine. nih.gov This highlights the role of LPCs in modulating the permeability and structure of the lipid bilayer.

Biophysical studies using techniques like differential scanning calorimetry (DSC), fluorescence polarization, and X-ray diffraction have shown that LPCs can influence the phase behavior and fluidity of phosphatidylcholine bilayers. nih.gov The presence of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (16:0 LPC) in dipalmitoylphosphatidylcholine (DPPC) liposomes was found to disrupt the packing of the lipid acyl chains, leading to changes in membrane thickness and fluidity. nih.gov Specifically, increasing concentrations of LPC led to a decrease in the phase transition temperature and enthalpy, indicating a more fluid membrane state. nih.gov

Membrane Modeling and Reconstruction

In the field of membrane protein research, this compound and similar short-chain phospholipids (B1166683) are instrumental in membrane modeling and the reconstitution of membrane proteins. nih.gov The process of reconstituting membrane proteins into artificial bilayers, such as those in liposomes or nanodiscs, often requires the solubilization of the protein from its native membrane using detergents. nih.govd-nb.info Short-chain phospholipids can be used in conjunction with or as an alternative to traditional detergents in this process.

The reconstitution of membrane proteins into model membranes like liposomes (forming proteoliposomes) or nanodiscs allows for the detailed study of their structure and function in a controlled lipid environment, free from the complexity of the native cell membrane. nih.govnih.gov The choice of lipid composition in these model systems is critical, as the activity of many membrane proteins is modulated by their lipid environment. nih.gov Lysophospholipids can be included in these reconstituted systems to mimic certain membrane conditions or to facilitate the insertion of the protein into the bilayer.

The following table outlines the applications of lysophosphatidylcholines in artificial membrane systems.

Table 2: Applications of Lysophosphatidylcholines in Artificial Membrane Systems

| System | Lysophosphatidylcholine Application | Biophysical Parameter Studied | Key Findings |

|---|---|---|---|

| Liposomes | Formulation component | Particle size, Drug release | LPC-containing liposomes had smaller particle sizes and enhanced drug release. nih.gov |

| Phosphatidylcholine Bilayers | Modulator of membrane properties | Phase transition, Fluidity, Thickness | LPCs decrease phase transition temperature and enthalpy, and alter membrane thickness. nih.gov |

Enzyme Activity Assays and Kinetic Studies

This compound and related lysophospholipids are important molecules in the study of lipid-modifying enzymes, particularly phospholipases. They can act as substrates, products, or modulators of enzyme activity, making them valuable tools in enzyme activity assays and kinetic studies.

Phospholipase A2 (PLA2) is a key enzyme that hydrolyzes the sn-2 position of glycerophospholipids to produce a free fatty acid and a lysophospholipid. Therefore, lysophosphatidylcholines are direct products of PLA2 activity. nih.gov In enzyme assays, the formation of LPCs can be monitored to determine PLA2 activity.

Interestingly, certain lysophosphatidylcholines have been shown to act as inhibitors of secreted phospholipase A2 (sPLA2). A study investigating the therapeutic properties of LPCs found that palmitoyl (B13399708) (16:0) and stearoyl (18:0) LPCs act as uncompetitive product inhibitors of plasma sPLA2. nih.gov This suggests a feedback mechanism where the product of the enzymatic reaction can regulate the enzyme's activity. nih.gov However, the same study noted that decanoyl lysoPC (10:0) did not inhibit sPLA2 activity in vitro, which may have implications for the shorter-chain this compound. nih.gov

Conversely, lysophospholipases are enzymes that specifically hydrolyze lysophospholipids. In kinetic studies of lysophospholipases, various lysophosphatidylcholine species are used as substrates to determine the enzyme's substrate specificity, catalytic rate (kcat), and affinity for the substrate ([S]0.5). nih.gov For example, a study on a lysophospholipase from a macrophage-like cell line used 1-hexadecanoyllysophosphatidylcholine and 1-tetradecanoyllysophosphatidylcholine to characterize its kinetic properties. nih.gov

The following table provides a summary of the role of lysophosphatidylcholines in enzyme activity assays.

Table 3: Role of Lysophosphatidylcholines in Enzyme Activity Assays

| Enzyme | Role of Lysophosphatidylcholine | Study Type | Key Findings/Parameters Measured |

|---|---|---|---|

| Secreted Phospholipase A2 (sPLA2) | Product/Inhibitor | Kinetic studies | Palmitoyl and stearoyl LPCs act as uncompetitive inhibitors; decanoyl LPC does not. nih.gov |

| Lysophospholipase | Substrate | Kinetic analysis | Determination of kcat and [S]0.5 for different LPC species. nih.gov |

Q & A

Q. Table 1: Comparison of Quantification Methods

Q. Table 2: Key Parameters for Synthetic Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity | Evidence |

|---|---|---|---|

| Reaction Temperature | 0–4°C (anhydrous) | Reduces acyl migration | |

| Solvent System | Chloroform:Pyridine (3:1) | Enhances acylation efficiency | |

| Purification | Silica gel (CHCl:MeOH:HO) | Removes diacyl contaminants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.